molecular formula C17H17NO B1293345 2-(Azetidinomethyl) benzophenone CAS No. 898775-42-3

2-(Azetidinomethyl) benzophenone

Cat. No.: B1293345
CAS No.: 898775-42-3
M. Wt: 251.32 g/mol
InChI Key: FARAWTANSKKZGO-UHFFFAOYSA-N
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Description

2-(Azetidinomethyl) benzophenone is a versatile organic compound with the molecular formula C17H17NO. It is known for its unique structure, which includes an azetidine ring attached to a benzophenone moiety.

Biochemical Analysis

Biochemical Properties

2-(Azetidinomethyl) benzophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form complexes with proteins, potentially affecting their function and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell lines, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis . Furthermore, it can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, this compound can activate or inhibit gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can lead to changes in the expression of genes involved in critical cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Over time, the effects of this compound on cellular function may change, with long-term exposure potentially leading to alterations in cell viability and function. In both in vitro and in vivo studies, the compound’s effects have been observed to vary depending on the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a certain dosage level must be reached before significant biological effects are observed. These studies are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation and reduction of the compound, leading to the formation of metabolites that can be further processed by phase II metabolic reactions, such as glucuronidation and sulfation. The metabolic pathways of this compound can influence its pharmacokinetics and overall biological activity, affecting its efficacy and safety as a therapeutic agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . Once inside the cell, the compound can be distributed to different cellular compartments, where it can exert its effects. The localization and accumulation of this compound can be influenced by factors such as its lipophilicity and the presence of specific transporters that facilitate its movement across cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidinomethyl) benzophenone typically involves multistep processes. One common method includes the reaction of benzophenone with azetidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating or refluxing to achieve optimal yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Azetidinomethyl) benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(Azetidinomethyl) benzophenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(Azetidinomethyl) benzophenone stands out due to its combined structural features of both azetidine and benzophenone. This unique combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17(14-7-2-1-3-8-14)16-10-5-4-9-15(16)13-18-11-6-12-18/h1-5,7-10H,6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARAWTANSKKZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643685
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-42-3
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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